molecular formula C22H21N3O5S B2452100 2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893290-88-5

2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2452100
M. Wt: 439.49
InChI Key: OAEUKTBZSVVKIS-UHFFFAOYSA-N
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Description

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their interesting potential pharmacological properties .


Synthesis Analysis

Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is synthesized via a multicomponent interaction involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, arylcarbaldehydes, and active methylene nitriles. This process can yield either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), a novel product of this reaction. The structure of these compounds, including the bis-adducts, has been confirmed through single crystal X-ray diffraction. An extended mechanism that includes the formation stage of bis-adducts has been proposed, allowing for controlled reaction selectivity (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Antimicrobial Activity

The derivatives of 1-ethyl-1H-2,1-benzothiazine 2,2-dioxide, including 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides, synthesized through the interaction with cycloalkanecarbaldehydes and active methylene nitriles, have been evaluated for their antibacterial and antifungal activities. These compounds exhibited significant antimicrobial properties, making them potential candidates for further exploration in antimicrobial drug development (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).

Potential Anticancer Applications

Ionic liquid-catalyzed green synthesis protocols have been developed for dihydropyrano[2,3-c]pyrazoles, which show potential as anticancer scaffolds. These compounds were synthesized via a one-pot, four-component condensation reaction under solvent-free conditions. Selected derivatives have shown promising in vitro anticancer activity against various human cancer cell lines, highlighting their potential in cancer therapy research (Nimbalkar, Seijas, Vázquez-Tato, Damale, Sangshetti, & Nikalje, 2017).

properties

IUPAC Name

2-amino-4-(2,3-dimethoxyphenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-4-25-16-10-6-5-8-13(16)20-21(31(25,26)27)18(15(12-23)22(24)30-20)14-9-7-11-17(28-2)19(14)29-3/h5-11,18H,4,24H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEUKTBZSVVKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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